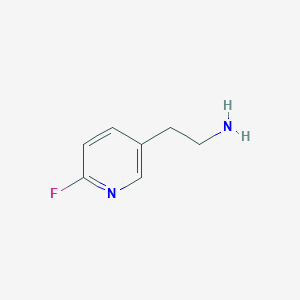
2-(6-Fluoropyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoropyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 6th position of the pyridine ring and an ethylamine group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoropyridin-3-yl)ethan-1-amine typically involves the fluorination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the reaction of 6-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(6-fluoropyridin-3-yl)ethan-1-amine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoropyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(6-fluoropyridin-3-yl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoropyridin-3-yl)ethan-1-amine
- 1-(3-fluoropyridin-2-yl)ethan-1-amine
- 2-(3-fluoropyridin-4-yl)ethan-1-amine
Uniqueness
2-(6-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the ethylamine group. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of the fluorine atom at the 6th position enhances its reactivity and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 |
InChI Key |
NMGFUUJOGIRMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















